methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride is a chemical compound that belongs to the class of esters. It is characterized by the presence of an amino group, a benzyloxycarbonyl-protected amino group, and a hydrochloride salt. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride is a tert-butyloxycarbonyl-protected amino acid ionic liquid . Its primary targets are the amino acid anions in the ionic liquid . These anions play a crucial role in peptide synthesis, serving as the starting materials .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the tert-butyloxycarbonyl-protected amino acid ionic liquids without the addition of a base . This results in the formation of dipeptides in satisfactory yields .
Biochemical Pathways
The compound affects the peptide synthesis pathway . It is used as a reactant and reaction medium in organic synthesis when the reactive side chain and N-terminus of the amino acid anions are chemically protected . The resulting dipeptides are the downstream effects of this pathway .
Pharmacokinetics
It’s known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of the compound’s action is the formation of dipeptides . These dipeptides are formed in satisfactory yields within 15 minutes . This rapid and efficient peptide synthesis could have significant implications in the field of organic chemistry.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent. For instance, the compound is a clear, nearly colorless to pale yellow liquid at room temperature . Its miscibility varies with different solvents, which could influence its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Esterification: The protected amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and protection reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed for deprotection.
Substitution: Various electrophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the ester and amino groups.
Major Products Formed
Hydrolysis: Formation of the corresponding carboxylic acid.
Deprotection: Formation of the free amine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
- Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]-4-oxopentanoate
Uniqueness
Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride is unique due to its specific combination of functional groups, which allows for versatile chemical transformations and potential biological activity. The presence of the benzyloxycarbonyl-protected amino group provides stability during synthesis, while the hydrochloride salt form enhances its solubility and handling properties.
Properties
CAS No. |
1423018-00-1 |
---|---|
Molecular Formula |
C13H19ClN2O4 |
Molecular Weight |
302.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.